molecular formula C9H6F4O3 B1399822 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid CAS No. 1323966-19-3

4-Fluoro-2-(trifluoromethoxy)phenylacetic acid

Cat. No. B1399822
CAS RN: 1323966-19-3
M. Wt: 238.14 g/mol
InChI Key: FXCYHVBZPAWHHJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H6F4O3/c10-7-4-6 (16-9 (11,12)13)2-1-5 (7)3-8 (14)15/h1-2,4H,3H2, (H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 238.14 .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “4-Fluoro-2-(trifluoromethoxy)phenylacetic acid” could potentially be used in the development of new trifluoromethoxylation reagents .

Synthesis of CF3O-Containing Compounds

Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . This compound could facilitate the synthesis of CF3O-containing compounds .

Pharmaceutical Research

In the field of pharmaceutical research, this compound could be used in the development of new drugs. For example, it could be used in the synthesis of 3- (4-aminophenyl)-coumarin-7-O-sulfamate derivatives .

Steroid Sulfatase Inhibitors

This compound could be used in the development of novel inhibitors of steroid sulfatase . Steroid sulfatase is an enzyme that plays a crucial role in the regulation of steroid hormone action, and its inhibition could have therapeutic applications .

Fluorinated Analogues of Benzoic or Phenylacetic Acid

This compound could be used in the synthesis of fluorinated analogues of benzoic or phenylacetic acid . These analogues could have various applications in medicinal chemistry .

Material Science

In material science, this compound could be used in the development of new materials with unique properties. The presence of the trifluoromethoxy group could impart unique physical and chemical properties to these materials .

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYHVBZPAWHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227170
Record name Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1323966-19-3
Record name Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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